molecular formula C18H18F3N3O2 B11581491 N-(3-acetylphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide

N-(3-acetylphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide

Cat. No.: B11581491
M. Wt: 365.3 g/mol
InChI Key: BVWBYGGFOHRPFY-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylphenyl group and a trifluoromethyl-substituted tetrahydroindazole moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Preparation Methods

The synthesis of N-(3-acetylphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the acetylphenyl intermediate: This step involves the acetylation of a phenyl compound to introduce the acetyl group.

    Synthesis of the tetrahydroindazole moiety:

    Coupling of intermediates: The final step involves the coupling of the acetylphenyl intermediate with the trifluoromethyl-substituted tetrahydroindazole intermediate to form the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

N-(3-acetylphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-acetylphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, which can be leveraged in the synthesis of new materials and compounds.

    Biology: Researchers investigate the biological activity of the compound, including its potential as a therapeutic agent.

    Medicine: The compound is explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-acetylphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide can be compared with other similar compounds, such as:

    N-(3-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide: This compound also contains an acetylphenyl group and a trifluoromethyl group, but differs in the presence of a benzenesulfonamide moiety.

    Trifluoromethyl-substituted indazoles: These compounds share the trifluoromethyl-substituted indazole core but may have different substituents on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18F3N3O2

Molecular Weight

365.3 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide

InChI

InChI=1S/C18H18F3N3O2/c1-11(25)12-5-4-6-13(9-12)22-16(26)10-24-15-8-3-2-7-14(15)17(23-24)18(19,20)21/h4-6,9H,2-3,7-8,10H2,1H3,(H,22,26)

InChI Key

BVWBYGGFOHRPFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=C(CCCC3)C(=N2)C(F)(F)F

Origin of Product

United States

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